4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H13Cl2FN2O3S and its molecular weight is 451.29. The purity is usually 95%.
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Biological Activity
The compound 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 866864-56-4) is a member of the benzothiadiazine class of compounds, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C20H13Cl2FN2O3S |
Molecular Weight | 451.29 g/mol |
CAS Number | 866864-56-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.
Neuropharmacological Effects
Studies have shown that benzothiadiazines can influence neurotransmitter levels in the brain. Specifically, this compound may enhance the levels of serotonin and dopamine while inhibiting gamma-aminobutyric acid (GABA), which could contribute to its neuroprotective and anti-seizure effects observed in animal models .
Pharmacological Activities
- Antiepileptic Activity :
- Antimicrobial Activity :
- Antioxidant Properties :
Study on Antiepileptic Effects
A significant study involving zebrafish models demonstrated that the administration of the compound resulted in:
- Increased survival rates during PTZ-induced seizures.
- Alterations in neurotransmitter levels , specifically an increase in serotonin and a decrease in cortisol, indicating a neuroprotective mechanism .
Antimicrobial Testing
In vitro tests have revealed that related compounds exhibit:
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O3S/c21-13-8-10-14(11-9-13)25-20(26)24(12-15-16(22)4-3-5-17(15)23)18-6-1-2-7-19(18)29(25,27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWACEMULFPRXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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